Cas no 1340352-95-5 (N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine)
![N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine structure](https://ja.kuujia.com/scimg/cas/1340352-95-5x500.png)
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Azepin-4-amine, hexahydro-N-methyl-N-(2-pyridinylmethyl)-
- n-Methyl-N-(pyridin-2-ylmethyl)azepan-4-amine
- N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine
-
- インチ: 1S/C13H21N3/c1-16(11-12-5-2-3-9-15-12)13-6-4-8-14-10-7-13/h2-3,5,9,13-14H,4,6-8,10-11H2,1H3
- InChIKey: FTJKMHYEHSAXCJ-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(N(C)CC2=NC=CC=C2)CC1
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-158959-5.0g |
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine |
1340352-95-5 | 5.0g |
$2858.0 | 2023-02-14 | ||
Enamine | EN300-158959-0.25g |
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine |
1340352-95-5 | 0.25g |
$906.0 | 2023-02-14 | ||
Enamine | EN300-158959-1.0g |
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine |
1340352-95-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-158959-100mg |
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine |
1340352-95-5 | 100mg |
$867.0 | 2023-09-23 | ||
Enamine | EN300-158959-50mg |
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine |
1340352-95-5 | 50mg |
$827.0 | 2023-09-23 | ||
Enamine | EN300-158959-1000mg |
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine |
1340352-95-5 | 1000mg |
$986.0 | 2023-09-23 | ||
Enamine | EN300-158959-250mg |
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine |
1340352-95-5 | 250mg |
$906.0 | 2023-09-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371093-1g |
n-Methyl-N-(pyridin-2-ylmethyl)azepan-4-amine |
1340352-95-5 | 98% | 1g |
¥7065.00 | 2024-08-09 | |
Enamine | EN300-158959-0.05g |
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine |
1340352-95-5 | 0.05g |
$827.0 | 2023-02-14 | ||
Enamine | EN300-158959-0.5g |
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine |
1340352-95-5 | 0.5g |
$946.0 | 2023-02-14 |
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine 関連文献
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
-
Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
10. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amineに関する追加情報
N-Methyl-N-[(Pyridin-2-Yl)Methyl]Azepan-4-Amine: A Comprehensive Overview
N-Methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine, identified by the CAS number 1340352-95-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of azepane derivatives, which have been extensively studied for their potential applications in drug discovery and materials science. The structure of this compound is characterized by a seven-membered azepane ring, a pyridine moiety, and an amine group, making it a versatile molecule with diverse functional groups.
The synthesis of N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and selective alkylation. Recent advancements in catalytic methodologies have enabled the efficient construction of such complex structures with high yields and excellent stereochemical control. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the formation of the pyridine-containing side chain, which is a critical feature of this compound.
One of the most intriguing aspects of N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine is its potential as a building block in medicinal chemistry. The azepane ring provides a rigid framework that can be exploited to design bioactive molecules with specific pharmacokinetic properties. Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings suggest that it could serve as a lead compound for the development of novel therapeutics targeting Alzheimer's disease and related conditions.
In addition to its pharmacological applications, N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amines have been explored for their role in materials science. The pyridine moiety introduces electron-withdrawing effects, which can enhance the electronic properties of materials derived from this compound. For example, researchers have investigated its use in the synthesis of coordination polymers and metalloorganic frameworks (MOFs), where it acts as a ligand to modulate the structural and functional properties of these materials.
The toxicity profile of N-methyl-N-[(pyridin-2-Yl)Methyl]Azepan 4 Amine has also been a subject of recent research. Preclinical studies indicate that it exhibits low acute toxicity in animal models, which is promising for its potential use in therapeutic applications. However, further investigations are required to fully understand its long-term effects and bioaccumulation potential.
Looking ahead, the development of novel synthetic routes for CAS No 1340352 95 5 compounds will continue to be an area of active research. The integration of green chemistry principles into these processes could lead to more sustainable methods for producing such compounds on an industrial scale. Furthermore, the exploration of its biological activity across different disease models will provide deeper insights into its therapeutic potential.
In conclusion, N-Methyl-N-(Pyridin 2 Yl)Methy l Azepan 4 Amine, with its unique structural features and diverse functional groups, represents a valuable molecule for both academic research and industrial applications. As our understanding of its properties continues to grow, it is likely that this compound will play an increasingly important role in advancing drug discovery and materials science.
1340352-95-5 (N-methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine) 関連製品
- 2228435-84-3(2,2-difluoro-3-{1H-pyrrolo2,3-bpyridin-3-yl}propan-1-amine)
- 1170902-34-7(3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea)
- 1252541-93-7(N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide)
- 1355692-56-6(N-(cyanomethyl)-1-[4-(2-methylpropoxy)phenyl]cyclobutane-1-carboxamide)
- 856382-13-3(2-bromo-4-ethoxypentane)
- 1164519-44-1(N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-2-carbohydrazide)
- 2138540-14-2(4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol)
- 60670-47-5(3,3-dimethylcyclopentan-1-ol)
- 339008-76-3(1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone)
- 2228347-50-8(2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine)
